![molecular formula C19H19N3OS B5673668 N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B5673668.png)
N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE
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Overview
Description
N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
The synthesis of N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves the formation of the thiadiazole ring followed by the introduction of the biphenyl and carboxamide groups. One common synthetic route involves the reaction of a suitable hydrazide with carbon disulfide and an alkyl halide to form the thiadiazole ring. This intermediate is then coupled with a biphenyl derivative under appropriate conditions to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials .
Chemical Reactions Analysis
N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles depending on the desired substitution . The major products formed from these reactions depend on the specific conditions and reagents used but generally include oxidized or reduced derivatives and substituted thiadiazole compounds .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials with specific properties.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, the compound is being explored for its potential as a drug candidate.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the inhibition of cell growth and proliferation .
The molecular targets and pathways involved in its mechanism of action include:
Enzymes: The compound can inhibit the activity of enzymes such as DNA polymerases and topoisomerases, which are essential for DNA replication and cell division.
Comparison with Similar Compounds
N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique compared to other thiadiazole derivatives due to its specific structure and properties. Similar compounds include:
N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-4-NITROBENZENESULFONAMIDE: This compound has a similar thiadiazole ring but with different substituents, leading to different biological activities and applications.
1,3,4-THIADIAZOLE DERIVATIVES: These compounds share the thiadiazole ring structure but differ in their substituents and functional groups, resulting in a wide range of biological activities and applications.
The uniqueness of N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE lies in its specific combination of the thiadiazole ring with the biphenyl and carboxamide groups, which confer distinct chemical and biological properties .
Biological Activity
N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide, also referred to as Y030-9845, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Structure and Composition
The molecular formula of this compound is C18H24N4O2S with a molecular weight of 360.48 g/mol. The compound features a thiadiazole ring and a biphenyl moiety, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H24N4O2S |
Molecular Weight | 360.48 g/mol |
LogP | 4.0804 |
LogD | 3.1714 |
Polar Surface Area | 70.519 Ų |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines:
- HT-29 Colon Cancer Cells : IC50 = 9 nM
- MCF-7 Breast Cancer Cells : IC50 = 17 nM
- HeLa Cells : IC50 = 0.63 - 0.85 μM
These results indicate that modifications in the structure can enhance potency against specific cancer types .
The proposed mechanisms for the anticancer activity include:
- Inhibition of Tubulin Assembly : Compounds similar to this compound have been shown to disrupt microtubule dynamics, which is critical for cancer cell division.
- Metabolic Stability : The compound exhibits high metabolic stability in hepatic environments, which is advantageous for therapeutic applications .
Antimicrobial Activity
In addition to anticancer properties, some derivatives have demonstrated antimicrobial activity. For example:
- Antitubercular Activity : Certain derivatives showed a minimum inhibitory concentration (MIC) of 3.12 µg/mL against Mycobacterium tuberculosis .
Study on Anticancer Efficacy
A study conducted on various synthesized analogs of this compound revealed that specific structural modifications significantly enhanced anticancer efficacy. The study utilized a range of human cancer cell lines and assessed cell viability through MTT assays.
Study on Mechanism Elucidation
Another research effort focused on elucidating the mechanism of action through in vitro assays that measured tubulin polymerization rates in the presence of the compound. Results indicated a dose-dependent inhibition of tubulin assembly, further supporting its potential as an antitumor agent.
Properties
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13(2)12-17-21-22-19(24-17)20-18(23)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBWSJZCFSYIIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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